5-(Difluoromethyl)-2-methoxyphenol
Overview
Description
“5-(Difluoromethyl)-2-methoxyphenol” is a chemical compound that contains a difluoromethyl group. Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Scientific Research Applications
Antioxidant Activities in Plant Foods
5-(Difluoromethyl)-2-methoxyphenol and its derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), are formed during acid hydrolysis of conjugated and bound phenolics in plants. These compounds have been studied for their potential antioxidant activities in various spectrophotometric assays, displaying significant activity mainly in the oxygen radical absorbing capacity (ORAC) assay. This research helps in understanding the overestimation of phenolic content and antioxidant activities in plant foods (Chen et al., 2014).
Thermochemical and Calorimetric Analysis
The thermochemical and Fourier transform infrared (FTIR)-spectroscopic properties of methoxyphenols, including 2-methoxyphenol, have been studied for their potential use in different antioxidants and biologically active molecules. These studies involve measuring thermodynamic properties like vapor pressure and vaporization enthalpies, providing insights into the relations among properties and structures for these compounds (Varfolomeev et al., 2010).
Application in Aldose Reductase Inhibition
Research on the effect of methoxy-substitution, including the structure of this compound derivatives, on aldose and aldehyde reductase inhibitory activity has been conducted. This is relevant in the context of developing potential treatments for long-term diabetes complications (Chatzopoulou et al., 2011).
Catalytic Upgrading of Phenolic Monomers
Studies have focused on the catalytic upgrading of phenolic monomers like eugenol, which consists of methyl ether bonds similar to this compound. This research is important for understanding the relationship between the acidity of zeolites and deoxygenation activities in hydrodeoxygenation (HDO) processes (Zhang et al., 2014).
Environmental Impact Assessment
The study of methoxyphenols in ambient atmospheric particulate matter, as tracers for wood combustion, includes compounds structurally related to this compound. Understanding their presence in the atmosphere contributes to environmental impact assessments and the study of air pollution sources (Simpson et al., 2005).
Future Directions
Properties
IUPAC Name |
5-(difluoromethyl)-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-7-3-2-5(8(9)10)4-6(7)11/h2-4,8,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVNUZOOSIANFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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